molecular formula C10H9BrClFO B14053968 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one

Cat. No.: B14053968
M. Wt: 279.53 g/mol
InChI Key: LSKFDELPEHICKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by fluorination and chlorination under controlled conditions. For example, a Friedel-Crafts acylation reaction can be used to introduce the acyl group, followed by bromination and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(bromomethyl)-1,3-propanediol
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-fluorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3

InChI Key

LSKFDELPEHICKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)CBr)Cl

Origin of Product

United States

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